molecular formula C21H17N3O4S2 B3063571 Unii-89WQ28wkb4 CAS No. 7147-36-6

Unii-89WQ28wkb4

Cat. No.: B3063571
CAS No.: 7147-36-6
M. Wt: 439.5 g/mol
InChI Key: OINIYAOVPXPWNV-UHFFFAOYSA-N
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Description

The Unique Ingredient Identifier (UNII) 89WQ28wkb4 is a non-proprietary, alphanumeric code assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS). This system ensures unambiguous identification of substances relevant to medicine and regulatory compliance . The GSRS database links UNIIs to critical metadata, including chemical descriptors, pharmacological classifications, and regulatory statuses, enabling precise tracking in drug development and safety assessments .

Properties

CAS No.

7147-36-6

Molecular Formula

C21H17N3O4S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(4-aminobenzoyl)amino]-5-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonic acid

InChI

InChI=1S/C21H17N3O4S2/c1-12-2-8-16-18(10-12)29-21(24-16)14-5-9-17(19(11-14)30(26,27)28)23-20(25)13-3-6-15(22)7-4-13/h2-11H,22H2,1H3,(H,23,25)(H,26,27,28)

InChI Key

OINIYAOVPXPWNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)O

Other CAS No.

7147-36-6

Origin of Product

United States

Chemical Reactions Analysis

NSC-26699 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-26699 has several scientific research applications:

Mechanism of Action

NSC-26699 exerts its effects by specifically inhibiting the catalytic activity of XendoU and PP11 endoribonucleases. Docking experiments suggest that the compound binds to the active site of these enzymes, impairing their catalytic activity essential for various RNA-processing pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-89WQ28wkb4 , a comparative analysis is structured using methodologies from analogous compounds (e.g., CAS 36404-89-4, 99799-09-4, 1046861-20-4) described in the evidence. Comparisons focus on structural features , physicochemical properties , and functional applications .

Table 1: Structural and Functional Comparison of Selected Compounds

Parameter This compound* CAS 36404-89-4 CAS 99799-09-4 CAS 1046861-20-4
Molecular Formula Not Available C₆H₅NO₂ C₈H₁₄O₃ C₆H₅BBrClO₂
Molecular Weight Not Available 123.11 g/mol 158.20 g/mol 235.27 g/mol
Key Functional Groups Hypothetical: Aromatic ring, carbonyl group Pyridine-3-carbaldehyde, trifluoromethoxy Cyclohexyl acetate, hydroxyl Boronic acid, halogen substituents
Solubility Not Available 13.7 mg/mL (high) 0.24 mg/mL (moderate) 0.24 mg/mL (moderate)
Bioactivity Not Available High GI absorption P-gp substrate BBB permeability
Synthetic Yield Not Available 10–29% 25% 10–29%

*Note: Data for this compound are hypothetical, modeled after UNII system standards .

Structural Similarity

  • Core Scaffolds : Compounds like CAS 36404-89-4 and 1046861-20-4 share aromatic frameworks with electron-withdrawing groups (e.g., halogens, carbonyls), which enhance metabolic stability and target binding . This compound may exhibit analogous motifs.
  • Substituent Effects : The trifluoromethoxy group in CAS 36404-89-4 increases lipophilicity and bioavailability compared to hydroxyl or methyl groups in CAS 99799-09-4 .

Physicochemical Properties

  • Polarity : CAS 1046861-20-4 (TPSA = 40.46 Ų) has moderate polarity due to boronic acid and halogen groups, aligning with drug-like properties . This compound may require similar polarity for membrane permeability.
  • Solubility : High solubility in CAS 36404-89-4 (13.7 mg/mL) correlates with its pyridine-carbaldehyde structure, whereas lower solubility in boronic acids (e.g., 0.24 mg/mL) reflects crystallinity challenges .

Functional and Pharmacological Overlaps

  • This compound might require similar evaluations.
  • Synthetic Accessibility : Low yields (10–29%) in CAS 36404-89-4 and 1046861-20-4 highlight the need for optimized catalytic systems (e.g., palladium/ligand combinations) to scale production .

Research Findings and Methodological Considerations

Analytical Characterization

  • Spectroscopy : As per , structural elucidation of similar compounds relies on $ ^1H $/$ ^13C $-NMR, HRMS, and IR spectroscopy. For example, CAS 36404-89-4’s aldehyde proton resonates at δ 9.8–10.2 ppm in $ ^1H $-NMR .
  • Purity Standards : Elemental analysis (±0.4% accuracy) or HRMS is mandated for new compounds, ensuring batch consistency .

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